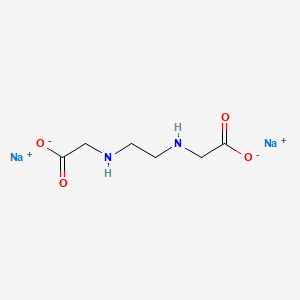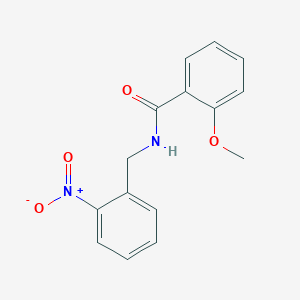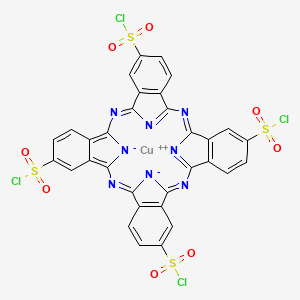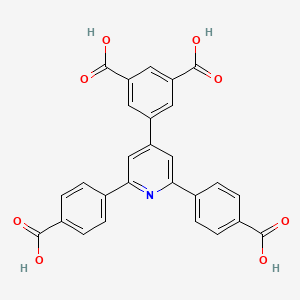![molecular formula C9H15N3O2 B13739178 3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile CAS No. 4220-30-8](/img/structure/B13739178.png)
3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile is an organic compound with the molecular formula C₉H₁₅N₃O₂ and a molecular mass of 197.23 g/mol . This compound is characterized by the presence of two nitrile groups and a dihydroxypropyl imino group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile typically involves the reaction of 2,3-dihydroxypropylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as distillation or crystallization .
化学反応の分析
Types of Reactions
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent.
科学的研究の応用
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisacetonitrile
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisbutyronitrile
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisvaleronitrile
Uniqueness
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its dihydroxypropyl imino group allows for versatile interactions in various chemical and biological systems, setting it apart from similar compounds .
特性
CAS番号 |
4220-30-8 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC名 |
3-[2-cyanoethyl(2,3-dihydroxypropyl)amino]propanenitrile |
InChI |
InChI=1S/C9H15N3O2/c10-3-1-5-12(6-2-4-11)7-9(14)8-13/h9,13-14H,1-2,5-8H2 |
InChIキー |
GAPDHXRQKMUCKH-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCC#N)CC(CO)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


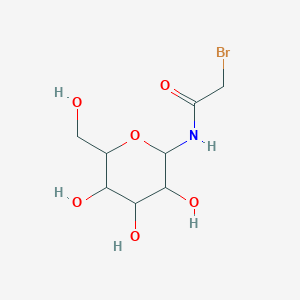
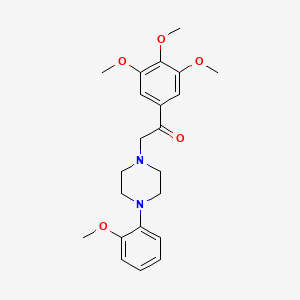
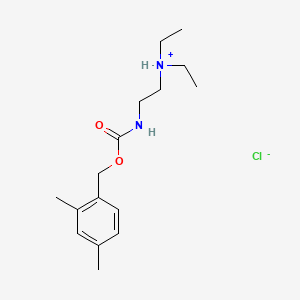
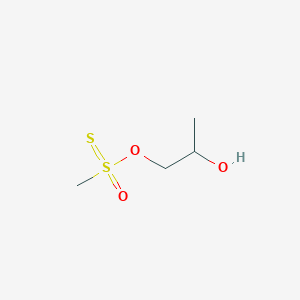
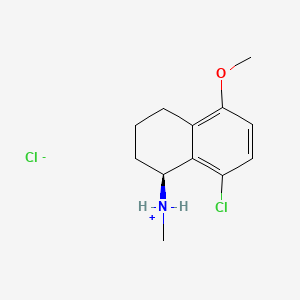

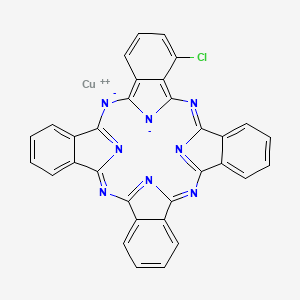
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
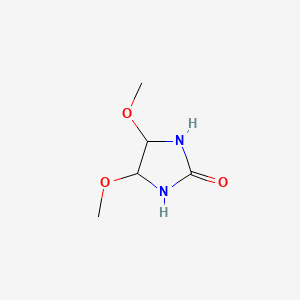
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
